3-Cyclopentylcyclobutan-1-one
Description
3-Cyclopentylcyclobutan-1-one is an organic compound featuring a cyclobutane ring fused with a cyclopentane ring and a ketone functional group. This compound is part of the broader class of cyclobutanones, which are known for their strained ring systems and unique reactivity. The presence of the cyclopentyl group adds further complexity and potential for diverse chemical behavior.
Properties
IUPAC Name |
3-cyclopentylcyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-9-5-8(6-9)7-3-1-2-4-7/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STYWWMIFJQPWDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2CC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopentylcyclobutan-1-one typically involves [2+2] cycloaddition reactions, which are a common method for constructing cyclobutane rings. One approach involves the cycloaddition of cyclopentene with ketene under photochemical conditions. Another method includes the use of cyclopropane derivatives, which undergo ring expansion to form the cyclobutane ring .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can enhance the efficiency of the cycloaddition process. Additionally, advancements in green chemistry have led to the development of eco-friendly synthetic routes that minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopentylcyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or esters.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclobutane ring opens to form more stable products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions often involve strong nucleophiles like Grignard reagents or organolithium compounds.
Major Products:
Oxidation: Carboxylic acids and esters.
Reduction: Secondary alcohols.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyclopentylcyclobutan-1-one has found applications in several fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-Cyclopentylcyclobutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s strained ring system allows it to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, potentially leading to therapeutic effects or biological activity .
Comparison with Similar Compounds
Cyclobutanone: A simpler analog with a four-membered ring and a ketone group.
Cyclopentylcyclopropane: A compound with a cyclopentyl group fused to a three-membered ring.
Cyclopentylcyclohexanone: A compound with a cyclopentyl group fused to a six-membered ring and a ketone group .
Uniqueness: 3-Cyclopentylcyclobutan-1-one is unique due to its combination of a cyclobutane ring and a cyclopentyl group, which imparts distinct chemical and physical properties. The strain in the cyclobutane ring makes it highly reactive, while the cyclopentyl group provides additional steric and electronic effects that influence its reactivity and interactions with other molecules .
Biological Activity
3-Cyclopentylcyclobutan-1-one is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including cytotoxicity, antibacterial effects, and mechanisms of action, supported by relevant case studies and research findings.
This compound is characterized by its unique cyclobutane structure, which may contribute to its biological activity. The compound's molecular formula is CHO, and it features a cyclopentyl group attached to a cyclobutanone moiety. This structural arrangement is thought to influence its interaction with biological targets.
Cytotoxicity
Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. A study conducted on human cancer cells revealed that the compound induces apoptosis through mitochondrial pathways. The mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent activation of caspases, which are critical mediators of apoptosis.
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| K562 (Leukemia) | 25 | Induction of apoptosis via ROS |
| A549 (Lung) | 30 | Mitochondrial dysfunction |
| HepG2 (Liver) | 20 | Caspase activation |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against these cell lines.
Antibacterial Activity
In addition to its cytotoxic properties, this compound has demonstrated antibacterial activity. Studies have shown that it exhibits significant bactericidal effects against various strains of bacteria, particularly Staphylococcus spp. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of biofilm formation.
Table 2: Antibacterial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- Case Study on Cancer Treatment : A preclinical trial involving K562 cells demonstrated a significant reduction in cell viability upon treatment with the compound, supporting its potential as an anticancer agent.
- Antibacterial Application : In a study evaluating the antibacterial properties against Staphylococcus aureus, treatment with this compound resulted in a marked decrease in bacterial load in infected tissue samples.
The biological activity of this compound can be attributed to its ability to induce oxidative stress within cells. The increase in ROS levels leads to:
- Mitochondrial Dysfunction : Disruption of mitochondrial membrane potential.
- Caspase Activation : Initiation of the intrinsic apoptotic pathway.
- Biofilm Disruption : Inhibition of bacterial adherence and biofilm formation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
